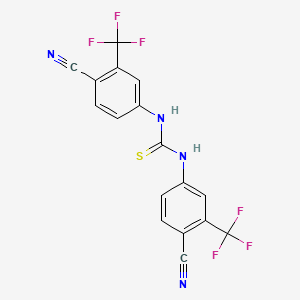

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Description

Properties

IUPAC Name |

1,3-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4S/c18-16(19,20)13-5-11(3-1-9(13)7-24)26-15(28)27-12-4-2-10(8-25)14(6-12)17(21,22)23/h1-6H,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATHXQGUCIUHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839619-50-9 | |

| Record name | N,N´-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with thiophosgene under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Organic Molecules : The compound is utilized in the synthesis of various derivatives through reactions such as oxidation and substitution. For example, it can be oxidized to form sulfoxides and sulfones or reduced to yield amines .

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, warranting further research into its mechanisms and therapeutic potential .

Medicine

The compound is being investigated as a potential therapeutic agent due to its unique chemical structure, which may interact favorably with biological targets:

- Mechanism of Action : It is believed to act through hydrogen bonding and electrostatic interactions with specific molecular targets, enhancing its effectiveness as a drug candidate.

Industry

In industrial applications, this compound is used in:

- Advanced Materials Development : Its properties make it suitable for creating novel materials with desirable characteristics for various applications .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing new anticancer agents using this thiourea derivative as a precursor showed that modifications to its structure could enhance cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea involves its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions . The compound can activate substrates and stabilize transition states, making it effective in various catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives are distinguished by substituents on their aromatic rings, which dictate their electronic properties and catalytic efficacy. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Effects: The dual -CF₃ and -CN groups in this compound create a stronger hydrogen-bonding network compared to analogs like 1,3-diphenylthiourea. This aligns with its use in asymmetric catalysis .

- Meta vs.

Research Findings and Implications

- Structure-Activity Relationship: The para-cyano and meta-trifluoromethyl substitution pattern balances steric accessibility and electronic activation, making this compound a potent organocatalyst .

- Comparative Limitations: Unlike bis(3,5-trifluoromethyl)phenyl analogs, the cyano group may reduce solubility in non-polar solvents, limiting its utility in certain reactions .

Biological Activity

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS Number: 1839619-50-9) is a thiourea derivative with significant potential in pharmacological applications. Its unique structural features, including trifluoromethyl and cyano groups, contribute to its biological activity. This article explores the compound's cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

- Molecular Formula : C17H8F6N4S

- Molecular Weight : 414.33 g/mol

- Physical State : Solid

- Melting Point : Approximately 55°C

Cytotoxic Effects

Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. Notably, it shows promising results against:

- Human Colon Cancer Cells : SW480 and SW620

- Prostate Cancer Cells : PC3

- Leukemia Cells : K-562

The compound's IC50 values are generally less than 10 µM, indicating high potency compared to standard chemotherapeutics like cisplatin and doxorubicin .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| SW480 | ≤ 10 | More effective |

| SW620 | ≤ 10 | More effective |

| PC3 | ≤ 10 | Comparable |

| K-562 | ≤ 10 | Comparable |

The mechanisms underlying the cytotoxic effects of this compound include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways. This was evidenced by a significant reduction in cell viability in treated cultures .

- Inhibition of Kinases : Specific derivatives have been noted to inhibit AbI kinase activity, which is crucial for the proliferation of chronic myeloid leukemia cells .

- Cytokine Modulation : The compound also reduces interleukin-6 (IL-6) secretion in cancer cells, which is associated with tumor growth and metastasis .

Comparative Efficacy Study

A comparative study involving various thiourea derivatives highlighted that those incorporating trifluoromethyl and cyano groups exhibited the highest levels of cytotoxicity. In particular:

- The derivative with a 4-cyanophenyl moiety showed superior apoptosis-inducing activity against breast cancer cell lines.

- Modifications in substituent positions significantly influenced bioactivity, with para-substituted compounds demonstrating enhanced potency compared to ortho-substituted analogs .

Anticancer Activity Profiles

In a study assessing multiple thiourea derivatives, this compound was found to reduce the number of viable cancer cells by up to 93% in certain cases. The effectiveness varied by cell line:

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict H-bonding sites and binding energies with enzymes (e.g., urease) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time, identifying key residues in binding pockets .

- Docking studies : Use AutoDock Vina to model thiourea-enzyme complexes, validated against crystallographic data .

What are the key considerations for handling and storing this compound to maintain stability?

Basic Research Question

- Storage : Protect from moisture and light in sealed containers under inert gas (N/Ar) at -20°C .

- Decomposition risks : Thioureas hydrolyze in acidic/alkaline conditions; monitor via TLC or HPLC for sulfide byproducts .

How can kinetic and thermodynamic studies elucidate catalytic efficiency in asymmetric synthesis?

Advanced Research Question

- Kinetic profiling : Measure rate constants (k) under varying temperatures and catalyst loadings to establish rate laws .

- Eyring analysis : Calculate activation parameters (ΔH, ΔS) to distinguish H-bonding vs. steric control mechanisms .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between thiourea and substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.